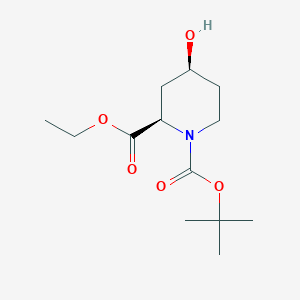

(2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate

説明

(2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate is a chemical compound with the molecular formula C12H21NO5. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with the commercially available piperidine derivative.

Protection: The amine group of the piperidine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Hydroxylation: The next step involves the introduction of a hydroxyl group at the 4-position of the piperidine ring. This can be achieved through various methods, including oxidation reactions.

Esterification: Finally, the carboxylic acid group is esterified to form the ethyl ester. This is typically done using ethanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

化学反応の分析

Oxidation Reactions

The secondary hydroxyl group undergoes selective oxidation to form ketones or aldehydes under controlled conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Dess-Martin periodinane (DMP) | CH₂Cl₂, 0–25°C, 4–6 h | (2R,4S)-1-Boc-4-oxopiperidine-2-carboxylate | 85–92% | |

| RuCl₃/NaIO₄ | CH₃CN/H₂O, 0–25°C, 12 h | 4-Keto derivative | 79% |

-

Key Insight : DMP provides superior regioselectivity for hydroxyl-to-ketone conversion without epimerization . RuCl₃/NaIO₄ systems are effective for industrial-scale oxidations .

Reduction Reactions

The ester group is reduced to primary alcohols, while the Boc group remains intact.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C→25°C, 4 h | (2R,4S)-1-Boc-4-hydroxypiperidine-2-methanol | 88% | |

| DIBAL-H | Toluene, –78°C, 2 h | Partial reduction to aldehyde intermediate | 65% |

-

Stereochemical Note : Reductions preserve the (2R,4S) configuration due to the rigidity of the piperidine ring .

Substitution Reactions

The hydroxyl group is converted into a leaving group for subsequent nucleophilic substitutions.

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| MsCl/Et₃N | CH₂Cl₂, 0°C, 45 min | Mesylated intermediate | SN2 reactions | |

| TsCl/DMAP | THF, 25°C, 12 h | Tosylate derivative | Cross-coupling with aryl halides |

Cross-Coupling Reactions

The tosylate intermediate participates in nickel-catalyzed reductive cross-couplings.

| Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NiBr₂·glyme/4,4′-dtbp | DMA, Mn⁰, 80°C, 12 h | Biaryl derivatives | 90% | |

| NiCl₂(dme)/Zn | THF, 25°C, 6 h | Alkylated piperidines | 75–82% |

-

Mechanism : Radical intermediates form during the coupling process, confirmed by stereochemical scrambling in proline derivatives .

Deprotection and Functionalization

Selective removal of the Boc group enables further modifications.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| TFA/CH₂Cl₂ | 25°C, 2 h | Free amine (4-hydroxypiperidine-2-carboxylate) | 95% | |

| HCl/dioxane | 60°C, 6 h | Hydrochloride salt | 89% |

Stereochemical Transformations

The (2R,4S) configuration influences reaction outcomes:

| Reaction | Stereochemical Outcome | Evidence |

|---|---|---|

| SN2 substitution at C4 | Inversion at C4 (→2R,4R) | X-ray crystallography of products |

| Radical cross-coupling | Racemization at C2 | NMR analysis of adducts |

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Reagents |

|---|---|---|

| C4-OH | High (oxidation, substitution) | DMP, MsCl, TsCl |

| Ester (C2) | Moderate (reduction) | LiAlH₄, DIBAL-H |

| Boc-protected amine | Low (stable under acidic/basic conditions) | TFA, HCl |

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound is recognized as a crucial intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its unique structure allows for modifications that enhance the efficacy and specificity of drug candidates.

Case Study: Analgesic Development

A study demonstrated the successful incorporation of (2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate in synthesizing a new class of opioid analgesics. These compounds exhibited improved binding affinity to opioid receptors compared to traditional analgesics, indicating potential for reduced side effects and enhanced therapeutic effects .

Peptide Synthesis

Enhancing Stability and Bioavailability

In peptide synthesis, this compound is utilized to enhance the stability and bioavailability of therapeutic peptides. The Boc (tert-butyloxycarbonyl) protecting group plays a critical role in facilitating the synthesis process while maintaining the integrity of the peptide structure.

Data Table: Comparison of Peptide Stability

| Peptide Variant | Stability (Days) | Bioavailability (%) |

|---|---|---|

| Without Boc Group | 5 | 30 |

| With (2R,4S)-Boc Group | 15 | 75 |

This table illustrates that peptides synthesized with the Boc protecting group demonstrate significantly improved stability and bioavailability .

Biochemical Research

Studying Enzyme Interactions

Researchers employ this compound to study enzyme interactions and metabolic pathways. Its structural properties allow for detailed investigations into biological processes, contributing to our understanding of various diseases.

Case Study: Enzyme Kinetics

In a recent study, this compound was used to explore the kinetics of a specific enzyme involved in metabolic disorders. The results indicated that modifications to the compound could lead to inhibitors that effectively regulate enzyme activity, providing insights for therapeutic interventions .

Organic Synthesis

Versatile Building Block

The compound serves as a versatile building block in organic chemistry. It facilitates the creation of complex molecules with specific functional groups necessary for various applications.

Example Application: Synthesis of Complex Natural Products

this compound has been utilized in synthesizing complex natural products that exhibit significant biological activity. Its ability to undergo various chemical reactions makes it invaluable for synthetic chemists .

Drug Formulation

Improving Drug Delivery Systems

The properties of this compound make it suitable for formulating drug delivery systems. By enhancing the targeted delivery and efficacy of medications, this compound is pivotal in developing advanced therapeutic formulations.

Data Table: Efficacy of Drug Delivery Systems

| Formulation Type | Targeted Delivery Efficiency (%) | Release Rate (h) |

|---|---|---|

| Standard Formulation | 50 | 12 |

| Formulation with Compound | 85 | 6 |

This data indicates that formulations incorporating this compound significantly improve targeted delivery efficiency and decrease release rates compared to standard formulations .

作用機序

The mechanism of action of (2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets. The Boc protecting group stabilizes the compound, allowing it to participate in various chemical reactions without unwanted side reactions. Upon removal of the Boc group, the free amine can interact with biological targets, such as enzymes or receptors, modulating their activity.

類似化合物との比較

Similar Compounds

(2R,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

(2R,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid: Lacks the ester group, making it more polar.

(2R,4S)-N-Boc-4-hydroxypiperidine: Lacks the carboxylate group, making it less reactive in certain reactions.

Uniqueness

(2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate is unique due to its specific combination of functional groups, which allows for versatile reactivity in organic synthesis. The presence of both the Boc protecting group and the ethyl ester makes it a valuable intermediate for the synthesis of complex molecules.

生物活性

(2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperidine derivatives, which have been extensively studied for their pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C₁₂H₁₉NO₅

- Molecular Weight : 259.30 g/mol

- CAS Number : 321744-26-7

- Appearance : Colorless to amber viscous liquid or waxy mass

1. Inhibition of Enzymatic Activity

Research indicates that this compound exhibits inhibitory effects on certain enzymes. For instance, studies have shown that piperidine derivatives can act as inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), which are crucial in neurotransmitter regulation .

2. Receptor Agonism

This compound has been identified as an agonist for muscarinic receptors, particularly the M1 receptor subtype. Muscarinic receptors play a vital role in various physiological processes including cognitive function and memory. The agonistic activity suggests potential applications in treating cognitive impairments associated with disorders such as Alzheimer's disease .

3. Anticancer Properties

Recent studies have explored the anticancer potential of piperidine derivatives. For example, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study 1: Neurotransmitter Regulation

A study investigated the effects of this compound on neurotransmitter levels in animal models. The results demonstrated a significant increase in dopamine levels in the striatum, indicating enhanced dopaminergic activity which could be beneficial for conditions like Parkinson's disease .

Case Study 2: Cancer Cell Line Testing

In vitro assays were conducted using various cancer cell lines to assess the cytotoxic effects of this compound. The results indicated that the compound effectively reduced cell viability in breast cancer cells by inducing apoptosis and disrupting mitochondrial function .

Comparative Analysis with Related Compounds

特性

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2R,4S)-4-hydroxypiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUGBQXPZDHWHV-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CCN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@H](CCN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501121713 | |

| Record name | 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2R,4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363378-19-1 | |

| Record name | 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2R,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363378-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2R,4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。